Orthogonal Deprotection: MOM Ether Cleavage Yield vs. Methoxy Group Stability
The MOM protecting group on the target compound is cleavable under ambient conditions with TMSCl, enabling quantitative deprotection to the free phenol without affecting the boronic acid moiety [1]. In contrast, the methoxy group of 4-methoxyphenylboronic acid requires refluxing 48% HBr or BBr₃, conditions that promote C–B bond protodeboronation and limit functional group tolerance [1]. This orthogonality allows for a sequential coupling-deprotection sequence that is not feasible with methoxy-protected or free phenol analogs.
| Evidence Dimension | Deprotection orthogonality and compatibility with boronic acid functionality |
|---|---|
| Target Compound Data | MOM group removed quantitatively with TMSCl/NaI at room temperature in 30 min; boronic acid remains intact [1]. |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid: no cleavage under mild acidic conditions; demethylation requires 48% HBr (reflux, 48 h) or BBr₃, with competing protodeboronation [1]. |
| Quantified Difference | Orthogonal deprotection feasible vs. non-selective harsh conditions |
| Conditions | General protecting group chemistry principles; specific conditions for MOM cleavage from MIDA boronate precursors confirmed in Spencer et al., Org. Biomol. Chem. 2016 [1]. |
Why This Matters
Procurement of this specific MOM-protected building block is essential when the synthetic route requires post-coupling phenol liberation without compromising the boronic acid handle, a capability not offered by methoxy, benzyloxy, or TBS-protected analogs.
- [1] Close, A. J.; Kemmitt, P.; Roe, S. M.; Spencer, J. Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Org. Biomol. Chem. 2016, 14, 6751-6756. (Demonstrates MOM deprotection with TMSCl under ambient conditions on MIDA boronate derived from MOM-protected ortho-phenolboronic acid.) View Source
